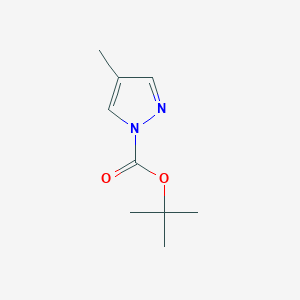

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Beschreibung

tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate (CAS: 121669-69-0) is a pyrazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position. It is primarily utilized as a laboratory chemical for scientific research and development, particularly in medicinal chemistry and organic synthesis . The Boc group enhances solubility in organic solvents and stabilizes the pyrazole ring during reactions, making the compound a versatile intermediate for constructing heterocyclic scaffolds.

Eigenschaften

IUPAC Name |

tert-butyl 4-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRDTVAZNKWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-methyl-1H-pyrazole-1-carboxylic acid. The reaction is carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, would be employed to monitor the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converting to oxidized pyrazole derivatives.

- Reduction : Transforming the ester group to an alcohol.

- Substitution : Electrophilic aromatic substitution to introduce different functional groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized pyrazole derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol derivatives |

| Substitution | Bromine, Chlorine (with Lewis acid) | Various substituted pyrazole derivatives |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly:

- Anti-inflammatory and analgesic properties : It interacts with enzymes involved in inflammatory pathways.

- Enzyme inhibition : Studies suggest it may inhibit specific enzymes through hydrogen bonding and hydrophobic interactions.

Research indicates that pyrazole derivatives can exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer effects.

Agricultural Chemistry

This compound shows promise as a pesticide or herbicide precursor due to its reactivity and ability to form various nitrogen-containing heterocycles. This application is particularly relevant as the compound can be transformed into more complex agrochemical agents .

Case Study 1: Medicinal Applications

A study published in PubMed explored the anti-inflammatory effects of pyrazole derivatives, including this compound, on cellular models of inflammation. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Novel Compounds

Research conducted by MDPI demonstrated the successful use of this compound as a precursor for synthesizing novel heterocyclic compounds with potential pharmacological properties. The study highlighted its effectiveness in forming pyrazolo[1,5-a]pyrimidines and triazoles through coupling reactions .

Wirkmechanismus

The mechanism of action of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, hazards, and applications of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate and its analogs:

Key Observations:

- Substituent Effects :

- The 4-methyl group in the target compound provides steric hindrance and electronic stabilization, reducing reactivity compared to analogs with electron-withdrawing groups (e.g., 4-formyl or 4-boronic ester) .

- Boc vs. Ester Groups : Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate () replaces the Boc group with a methyl ester at the 4-position, increasing acute toxicity risks due to higher reactivity or metabolic pathways .

Hazard Profiles

- The target compound’s lack of significant hazards (per SDS) contrasts sharply with Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, which is classified for acute toxicity (H302, H332) and skin/eye irritation (H315, H319) . This divergence highlights how minor structural changes (e.g., ester vs. Boc groups) drastically alter safety profiles.

Pharmaceutical Intermediates

- Kinase Inhibitors : tert-Butyl pyrazole carboxylates are frequently employed in kinase inhibitor synthesis. For example, tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () demonstrates the role of Boc-protected pyrazoles in constructing pharmacophores via modular coupling reactions .

- Boronic Ester Derivatives : The 4-boronic ester analog (CAS: 1301198-65-1) enables efficient biaryl synthesis, critical for optimizing drug candidates’ binding affinity .

Stability and Handling

- The Boc group in the target compound enhances thermal and hydrolytic stability compared to unprotected pyrazoles, facilitating long-term storage and multi-step syntheses .

Biologische Aktivität

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate (tBoc-4-Me-Pz) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of tBoc-4-Me-Pz, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182.22 g/mol. The compound features a tert-butyl group attached to the nitrogen of a pyrazole ring, further substituted by a methyl group and a carboxylate functional group. Its moderate density is approximately 1.07 g/cm³, with a boiling point around 255°C .

The biological activity of tBoc-4-Me-Pz is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation. Its interactions are mediated through hydrogen bonding and hydrophobic interactions due to its functional groups .

- Receptor Interaction : Pyrazole derivatives are known to interact with multiple receptors, which can lead to diverse biological effects such as anti-inflammatory and antimicrobial activities .

Biological Activities

Research indicates that tBoc-4-Me-Pz exhibits several notable biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of tBoc-4-Me-Pz and related compounds:

Synthesis and Applications

This compound serves as a valuable starting material for synthesizing diverse heterocycles due to its inherent reactivity. It can be transformed into various nitrogen-containing heterocycles through coupling reactions, which can further enhance its biological activity .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-methyl-1H-pyrazole-1-carboxylate in academic research?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives (e.g., methylhydrazine). Hydrolysis of the ester intermediate under basic conditions yields the carboxylic acid analog, which can be further functionalized with tert-butyl groups via carbamate protection strategies .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR and Mass Spectrometry : Confirm molecular structure and purity.

- X-ray Crystallography : Resolve 3D molecular geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging intensity data from single-crystal diffraction experiments .

- Melting Point Analysis : Reported as 135–137°C for related pyrazole carboxylate esters .

Q. What is the role of this compound in medicinal chemistry research?

Methodological Answer: It serves as a versatile intermediate for synthesizing bioactive molecules. For instance, pyrazole carboxylates are precursors for anti-inflammatory, anticancer, or antimicrobial agents. Functionalization at the 4-methyl or tert-butyl positions enables tuning of pharmacokinetic properties (e.g., solubility, bioavailability) .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic data analysis for this compound?

Methodological Answer: Challenges like twinning or low-resolution data require specialized refinement strategies:

- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement, incorporating twin-law matrices to model overlapping lattices .

- Low-Resolution Data : Apply high-quality restraints (e.g., bond lengths/angles from similar structures) and validate using R-factor and electron density maps . Example Triclinic crystal system (P1), unit cell parameters a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å .

Q. How can reaction conditions for synthesizing this compound be systematically optimized?

Methodological Answer: Employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry, catalyst loading). For example:

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer: Hydrogen-bonding networks are analyzed using graph set analysis (e.g., Etter’s formalism). For pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.